molecular formula C37H40Cl2N4O10 B1425303 3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride CAS No. 141407-11-6

3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride

Cat. No.: B1425303
CAS No.: 141407-11-6
M. Wt: 771.6 g/mol
InChI Key: MITJCELJENZKDU-UHFFFAOYSA-N
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Description

3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride is a useful research compound. Its molecular formula is C37H40Cl2N4O10 and its molecular weight is 771.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Biological Activity

3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid; dihydrochloride, commonly referred to as uroporphyrin I, is a complex porphyrin derivative with significant biological activity. This compound has garnered interest due to its potential applications in photodynamic therapy (PDT), as well as its role in various biochemical processes.

  • Molecular Formula : C40H38N4O16
  • Molecular Weight : 830.747 g/mol
  • CAS Number : 607-14-7
  • Solubility : Soluble in water and polar organic solvents.

Uroporphyrin I exhibits its biological effects primarily through its ability to absorb light and generate reactive oxygen species (ROS) upon irradiation. This property is crucial for its application in PDT, where it can selectively target and destroy cancer cells while minimizing damage to surrounding healthy tissue.

Photodynamic Therapy

  • Mechanism : Upon activation by light (typically in the red spectrum), uroporphyrin I undergoes a photochemical reaction that produces singlet oxygen and other ROS. These reactive species induce apoptosis in targeted cells.
  • Case Studies :
    • A study demonstrated the efficacy of uroporphyrin I in treating murine models of cancer. The compound showed a significant reduction in tumor size when combined with laser irradiation compared to controls .
    • Another investigation highlighted the compound's selective uptake by tumor cells compared to normal cells, enhancing its therapeutic index .

Antimicrobial Activity

Uroporphyrin I has also been studied for its antimicrobial properties:

  • Mechanism : Similar to its action against cancer cells, the compound can generate ROS that damage microbial cell membranes and DNA.
  • Research Findings : In vitro studies have shown that uroporphyrin I exhibits activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Antioxidant Properties

The compound's structure allows it to act as an antioxidant:

  • Research Findings : Uroporphyrin I has been shown to scavenge free radicals effectively, which can contribute to reducing oxidative stress in biological systems .

Data Tables

Activity TypeMechanism of ActionReference
Photodynamic TherapyGenerates ROS upon light activation
AntimicrobialDisrupts microbial membranes via ROS
AntioxidantScavenges free radicals

Properties

IUPAC Name

3-[7,12,17-tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N4O10.2ClH/c1-17-20(4-8-33(42)43)28-14-26-19(3)22(6-10-35(46)47)30(40-26)16-32-24(12-37(50)51)23(7-11-36(48)49)31(41-32)15-27-18(2)21(5-9-34(44)45)29(39-27)13-25(17)38-28;;/h13-16,40-41H,4-12H2,1-3H3,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITJCELJENZKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CC(=O)O)CCC(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40Cl2N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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